molecular formula C25H30N6O3S B3909007 (Z)-1-(3,4-dimethoxyphenyl)-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]ethanimine

(Z)-1-(3,4-dimethoxyphenyl)-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]ethanimine

Cat. No.: B3909007
M. Wt: 494.6 g/mol
InChI Key: SDXCLMMUMKNOCT-NUJZUDFISA-N
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Description

(Z)-1-(3,4-dimethoxyphenyl)-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]ethanimine is a complex organic compound characterized by its unique structural features This compound contains a dimethoxyphenyl group and a highly substituted tetracyclic system with multiple nitrogen and sulfur atoms

Properties

IUPAC Name

(Z)-1-(3,4-dimethoxyphenyl)-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O3S/c1-14(15-8-9-17(32-6)18(10-15)33-7)29-34-12-19-27-22-20-16-11-24(2,3)30-25(4,5)21(16)35-23(20)26-13-31(22)28-19/h8-10,13,30H,11-12H2,1-7H3/b29-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXCLMMUMKNOCT-NUJZUDFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=NN2C=NC3=C(C2=N1)C4=C(S3)C(NC(C4)(C)C)(C)C)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OCC1=NN2C=NC3=C(C2=N1)C4=C(S3)C(NC(C4)(C)C)(C)C)/C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3,4-dimethoxyphenyl)-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]ethanimine likely involves multiple steps, including the formation of the dimethoxyphenyl group and the construction of the tetracyclic system. Common synthetic methods may include:

    Aromatic substitution reactions: to introduce the dimethoxy groups.

    Cyclization reactions: to form the tetracyclic core.

    Functional group transformations: to introduce the methoxy and ethanimine groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: to enhance reaction rates and selectivity.

    Purification techniques: such as chromatography and crystallization.

    Scale-up processes: to transition from laboratory to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(3,4-dimethoxyphenyl)-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]ethanimine may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions may occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, while reduction might produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(3,4-dimethoxyphenyl)-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]ethanimine could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, this compound might be investigated for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.

Medicine

In medicine, the compound could be explored for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Z)-1-(3,4-dimethoxyphenyl)-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]ethanimine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to receptors: The compound may interact with specific receptors, modulating their activity.

    Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(3,4-dimethoxyphenyl)-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]ethanimine: shares structural similarities with other compounds containing dimethoxyphenyl groups and tetracyclic systems.

Uniqueness

  • The unique combination of functional groups and the specific arrangement of atoms in this compound distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-(3,4-dimethoxyphenyl)-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]ethanimine
Reactant of Route 2
Reactant of Route 2
(Z)-1-(3,4-dimethoxyphenyl)-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]ethanimine

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